molecular formula C34H35FN2O6 B584242 Atorvastatin Lactam Phenanthrene Methyl Ester (Mixture of Diastereomers) CAS No. 906552-20-3

Atorvastatin Lactam Phenanthrene Methyl Ester (Mixture of Diastereomers)

Cat. No. B584242
M. Wt: 586.66
InChI Key: CQAZGMYTSSOJAZ-OFYDQPGMSA-N
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Description

Atorvastatin Lactam Phenanthrene Methyl Ester (Mixture of Diastereomers) is a compound with the molecular formula C34H35FN2O6 and a molecular weight of 586.65 . It is a variant of Atorvastatin, a lipid-lowering drug widely used in the treatment of cardiovascular diseases .


Synthesis Analysis

The synthesis of Atorvastatin involves several procedures, including the Paal-Knorr synthesis and several new synthetic strategies . The Paal-Knorr synthesis is a chemical reaction that synthesizes furans, pyrroles, and thiophenes from 1,4-diketones .


Molecular Structure Analysis

The molecular structure of Atorvastatin Lactam Phenanthrene Methyl Ester (Mixture of Diastereomers) is complex, with a molecular formula of C34H35FN2O6 . It is a pentasubstituted pyrrole formed by two contrasting moieties with an achiral heterocyclic core unit and a 3,5-dihydroxypentanoyl side chain identical to its parent compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Atorvastatin are complex and involve several steps . The Paal-Knorr synthesis, for example, is a key step in the synthesis of Atorvastatin .

Scientific Research Applications

Pharmacological Profile and Therapeutic Potential

Atorvastatin is widely recognized for its lipid-regulating properties, primarily acting as an HMG-CoA reductase inhibitor. By inhibiting endogenous cholesterol synthesis, it significantly lowers plasma cholesterol and triglyceride levels. It has been extensively compared with other statins like lovastatin, pravastatin, and simvastatin, often showing superior efficacy in reducing cholesterol levels. Additionally, its potential in treating patients with familial hypercholesterolemia due to its marked reductions in LDL-cholesterol is of significant interest. Moreover, the drug's triglyceride-lowering properties suggest its suitability for patients with combined hyperlipidaemia or hypertriglyceridaemia (Lea & McTavish, 1997).

Pharmacokinetic Modeling and Clinical Impact

The drug's pharmacokinetics have been a subject of intense research, especially using physiologically based pharmacokinetic (PBPK) models. These models serve as valuable tools for characterizing complex pharmacokinetic processes and optimizing dosing strategies, specifically in special sub-groups of the population. The models highlight the physicochemical aspects of Atorvastatin and address the involvement of various transporters and metabolic enzymes, illustrating the drug's potential for dose optimization (Reig-López et al., 2021). Furthermore, extensive clinical trials have established atorvastatin's significant role in reducing cardiovascular events, providing a broad spectrum of therapeutic benefits across various patient demographics and disease conditions. These trials underscore its efficacy in secondary and primary prevention of coronary heart disease (CHD) and in conditions like Alzheimer's disease and chronic kidney disease (Bybee et al., 2008).

Analytical and Quality Control Techniques

The quality control of Atorvastatin, given its widespread use, is paramount. Analytical methods, primarily high-performance liquid chromatography (HPLC), have been developed for its monitoring and quality control in pharmaceutical products. These methods are critical for ensuring the drug's quality and safety for a large population base. The review of these analytical methods sheds light on their environmental and economic aspects, emphasizing the need for methods that meet the requirements of sustainable analytical chemistry (Kogawa et al., 2019).

Pleiotropic Effects in Atherosclerotic Disease

Atorvastatin has been the focus of studies investigating its pleiotropic effects, particularly its anti-inflammatory, anti-thrombotic, and antioxidant effects in the context of cardiovascular diseases. The drug's ability to modulate oxidative stress, a key factor in atherosclerosis, underpins its utility beyond mere lipid-lowering. The high antioxidant effects of Atorvastatin, independent of its hypolipidemic activity, are beneficial for the prevention and therapy of atherosclerosis, demonstrating its multifaceted role in disease management (Profumo et al., 2014).

properties

IUPAC Name

methyl (3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35FN2O6/c1-20(2)34(32(41)36-22-9-5-4-6-10-22)30-26-12-8-7-11-25(26)28-17-21(35)13-14-27(28)31(30)37(33(34)42)16-15-23(38)18-24(39)19-29(40)43-3/h4-14,17,20,23-24,38-39H,15-16,18-19H2,1-3H3,(H,36,41)/t23-,24-,34?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAZGMYTSSOJAZ-OFYDQPGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CCC(CC(CC(=O)OC)O)O)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CC[C@H](C[C@H](CC(=O)OC)O)O)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate

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